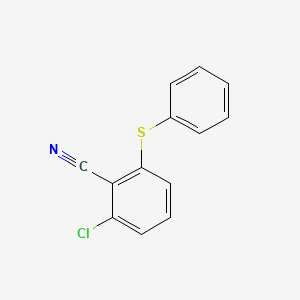

2-Chloro-6-phenylsulfanylbenzonitrile

Overview

Description

2-Chloro-6-phenylsulfanylbenzonitrile, also known as 2CPSB, is a compound belonging to the class of organic compounds known as nitriles. It is a colorless, crystalline solid with a melting point of 134-136°C and a boiling point of 261-262°C. 2CPSB has a wide range of applications in scientific research, ranging from synthesis of pharmaceuticals to biochemical studies.

Scientific Research Applications

Spectroscopic Investigation and Molecular Docking Study

A closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, underwent detailed spectroscopic analysis using FT-IR and FT-Raman techniques. The study provided insights into the molecule's equilibrium geometry, vibrational wave numbers, and its potential as a chemotherapeutic agent through molecular docking results, suggesting inhibitory activity against GPb, which could indicate anti-diabetic properties (Alzoman et al., 2015).

Synthesis and Properties of Related Compounds

Research on the synthesis of dibenzo[b,g][1,5]diazoninedione and isoindolo[2,1-a]quinazoline derivatives from 2-aminobenzonitrile illustrates the versatility of similar compounds in generating new synthetic pathways to complex molecules (Bakavoli et al., 2006). Additionally, the development of new 2-aryl-5-chloro-1,3-oxazole-4-carboxamides from chlorination of related structures underlines the chemical reactivity and potential applications in creating novel compounds (Kornienko et al., 2014).

Improved Synthesis Methods

Efforts to improve synthesis methods for related compounds, such as 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives, demonstrate the ongoing search for more efficient and less hazardous chemical processes, which could apply to the synthesis and manipulation of 2-Chloro-6-phenylsulfanylbenzonitrile as well (Zheng et al., 2009).

Antibacterial Activity and Molecular Modeling

Studies on compounds like 2-amino-4- (4-nitrophenyl) -5,6-dihydrobenzo [h] quinoline-3-carbonitrile, which was synthesized and characterized for antibacterial activity, highlight the potential for similar compounds to serve as leads in the development of new antibiotics. Theoretical calculations, including DFT and MEP analyses, supported experimental observations and may guide the design of analogs with enhanced activity (Uzun et al., 2019).

properties

IUPAC Name |

2-chloro-6-phenylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIHPWZUQCSMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C(=CC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one](/img/structure/B2797211.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2797213.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2797215.png)

![Benzo[b]thiophen-2-yl(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2797217.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2797220.png)

![[2-(Diethylamino)pyrimidin-5-YL]boronic acid](/img/structure/B2797227.png)

![2-Acetamido-N-[cyano-(4-ethylphenyl)methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2797229.png)